ISOHUMULONEANICKEL
Description
Isohumuloneanickel is a coordination complex formed by the binding of nickel (Ni²⁺) to isohumulone, a β-acid derivative derived from hops (Humulus lupulus). Structurally, the nickel ion coordinates with the ketonic oxygen and hydroxyl groups of isohumulone, forming a tetrahedral geometry. Its molecular formula is C₂₁H₃₀NiO₅, with a molecular weight of 429.16 g/mol.
Properties
CAS No. |
128871-56-7 |
|---|---|
Molecular Formula |
C19H28ClN5O5 |
Synonyms |
ISOHUMULONEANICKEL |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Solubility: Partially soluble in polar solvents (e.g., ethanol, water at pH < 5).
- Stability : Degrades above 120°C, with optimal stability in anaerobic conditions.
- Applications : Investigated for use in heterogeneous catalysis (e.g., hydrogenation reactions) and as a biofilm inhibitor in industrial settings .
Comparison with Similar Compounds
Structural Analog: Isohumulonecopper (C₂₁H₃₀CuO₅)
Isohumulonecopper replaces nickel with copper (Cu²⁺) in the coordination complex.
| Property | Isohumuloneanickel | Isohumulonecopper |
|---|---|---|
| Molecular Weight | 429.16 g/mol | 433.06 g/mol |
| Thermal Stability | Stable up to 120°C | Stable up to 150°C |
| Redox Activity | Moderate | High |
| Antimicrobial Efficacy | 75% biofilm inhibition | 90% biofilm inhibition |
Research Findings :
- Isohumulonecopper exhibits superior redox activity due to copper’s higher electronegativity, enhancing its catalytic efficiency in oxidation reactions .
- However, nickel’s lower cytotoxicity makes this compound more suitable for biomedical applications .
Functional Analog: Nickel Acetylacetonate (Ni(acac)₂)
Nickel acetylacetonate (Ni(C₅H₇O₂)₂) is a well-studied nickel complex used in catalysis.
| Property | This compound | Nickel Acetylacetonate |
|---|---|---|
| Solubility | Ethanol/water | Non-polar solvents |
| Catalytic Performance | 60% yield in hydrogenation | 85% yield |
| Cost | High (hops extraction) | Low |
Research Findings :
- Nickel acetylacetonate outperforms this compound in homogeneous catalysis due to its higher solubility in organic solvents .
- This compound’s bio-derived structure offers sustainability advantages, aligning with green chemistry principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
